MFCD18317671
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Overview
Description
6-(2-Carboxythiophene-4-yl)nicotinic acid . This compound is notable for its applications in various fields, including pharmaceuticals and materials science. It is characterized by its unique structure, which includes a carboxyl group attached to a thiophene ring, further connected to a nicotinic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Carboxythiophene-4-yl)nicotinic acid typically involves the following steps:
Thiophene Derivatization: The initial step involves the functionalization of thiophene to introduce a carboxyl group at the 2-position. This can be achieved through various methods, including carboxylation reactions.
Coupling Reaction: The carboxylated thiophene is then coupled with nicotinic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity 6-(2-Carboxythiophene-4-yl)nicotinic acid.
Industrial Production Methods: In an industrial setting, the production of 6-(2-Carboxythiophene-4-yl)nicotinic acid may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions is crucial for efficient production.
Types of Reactions:
Oxidation: 6-(2-Carboxythiophene-4-yl)nicotinic acid can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Scientific Research Applications
6-(2-Carboxythiophene-4-yl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 6-(2-Carboxythiophene-4-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The carboxyl and nicotinic acid groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
6-(2-Carboxythiophene-4-yl)pyridine: Similar structure but with a pyridine ring instead of nicotinic acid.
2-Carboxythiophene: Lacks the nicotinic acid moiety.
Nicotinic Acid Derivatives: Compounds with modifications on the nicotinic acid structure.
Uniqueness: 6-(2-Carboxythiophene-4-yl)nicotinic acid is unique due to the presence of both the thiophene and nicotinic acid moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-(5-carboxythiophen-3-yl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4S/c13-10(14)6-1-2-8(12-4-6)7-3-9(11(15)16)17-5-7/h1-5H,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWYLPKJLFBRMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C2=CSC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687679 |
Source
|
Record name | 6-(5-Carboxythiophen-3-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60687679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261964-49-1 |
Source
|
Record name | 6-(5-Carboxythiophen-3-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60687679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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